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Abstract
The Sharpless asymmetric dihydroxylation stands as a cornerstone of modern organic

synthesis, enabling the enantioselective preparation of vicinal diols from prochiral olefins. This

powerful transformation relies on a catalytic system composed of osmium tetroxide and a chiral

ligand derived from cinchona alkaloids. This application note provides detailed protocols and

quantitative data for the use of quinine-derived ligands, specifically the dihydroquinine (DHQ)

derivative found in the commercially available AD-mix-α, in the Sharpless asymmetric

dihydroxylation of various classes of alkenes. This document is intended to serve as a

comprehensive resource for researchers, scientists, and drug development professionals

engaged in asymmetric synthesis.

Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in the

pharmaceutical and fine chemical industries. The Sharpless asymmetric dihydroxylation,

developed by K. Barry Sharpless for which he was awarded the Nobel Prize in Chemistry in

2001, offers a reliable and highly selective method for introducing chirality into molecules.[1]

The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to

stereoselectively add two hydroxyl groups to the double bond of an alkene.[1][2]
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The enantioselectivity of the reaction is controlled by the choice of the chiral ligand, which is

typically a derivative of the cinchona alkaloids quinine or quinidine.[2][3] These ligands, in

conjunction with the osmium catalyst, create a chiral environment that directs the hydroxylation

to one of the two faces of the alkene, resulting in the formation of a specific enantiomer of the

diol. For practical laboratory applications, premixed formulations known as AD-mix-α

(containing the dihydroquinine derivative (DHQ)₂PHAL) and AD-mix-β (containing the

dihydroquinidine derivative (DHQD)₂PHAL) are commercially available. This note will focus on

the applications of AD-mix-α, which is derived from quinine.

Reaction Mechanism and Stereoselectivity
The catalytic cycle of the Sharpless asymmetric dihydroxylation begins with the formation of a

complex between osmium tetroxide and the chiral ligand. This complex then undergoes a

[3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate. Subsequent

hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. A

stoichiometric co-oxidant, typically potassium ferricyanide(III), is used to regenerate the

osmium tetroxide, thus completing the catalytic cycle.

The stereochemical outcome of the reaction is highly predictable. When using AD-mix-α, which

contains the (DHQ)₂PHAL ligand, the dihydroxylation generally occurs on the α-face of the

alkene when it is oriented according to a mnemonic developed by Sharpless. Conversely, AD-

mix-β directs the dihydroxylation to the β-face.

Experimental Protocols
The following protocols are general guidelines for the asymmetric dihydroxylation of a 1 mmol

scale reaction. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

AD-mix-α

tert-Butanol

Water

Alkene substrate
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Methanesulfonamide (optional, for slow-reacting alkenes)

Sodium sulfite

Ethyl acetate or Dichloromethane (for extraction)

2N Potassium hydroxide (optional, for work-up when using methanesulfonamide)

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for chromatography

General Procedure for Asymmetric Dihydroxylation:

To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α (1.4 g for a 1 mmol

reaction).

Add a 1:1 mixture of tert-butanol and water (5 mL each for a 1 mmol reaction).

Stir the mixture vigorously at room temperature until all solids have dissolved and two clear

phases are observed. The lower aqueous phase should be a bright yellow color.

Cool the reaction mixture to 0 °C in an ice bath. Some inorganic salts may precipitate. For

less reactive alkenes, the reaction can be run at room temperature.

Add the alkene (1 mmol) to the cooled reaction mixture.

If the alkene is a 1,2-disubstituted, trisubstituted, or tetrasubstituted olefin,

methanesulfonamide (95 mg, 1 mmol) can be added to accelerate the reaction.

Stir the reaction vigorously at 0 °C (or room temperature) and monitor the progress by thin-

layer chromatography (TLC) or gas chromatography (GC). Reaction times typically range

from 6 to 24 hours.

Once the starting material is consumed, quench the reaction by adding solid sodium sulfite

(1.5 g).

Stir the mixture at room temperature for 1 hour.
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Extract the product with ethyl acetate or dichloromethane (3 x 15 mL).

If methanesulfonamide was used, wash the combined organic layers with 2N KOH.

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter,

and concentrate under reduced pressure.

The crude product, which may contain the chiral ligand, can be purified by flash column

chromatography on silica gel. The diol is typically eluted with a mixture of ethyl acetate and

hexanes. The ligand is generally not eluted under these conditions.

Quantitative Data
The following tables summarize the typical yields and enantiomeric excesses (e.e.) obtained for

the Sharpless asymmetric dihydroxylation of various classes of alkenes using AD-mix-α.

Table 1: Dihydroxylation of Terminal Alkenes

Alkene Product Yield (%) e.e. (%) Reference

1-Decene
(R)-1,2-

Decanediol
94 97

Styrene
(R)-1-Phenyl-1,2-

ethanediol
98 95

Table 2: Dihydroxylation of trans-Disubstituted Alkenes

Alkene Product Yield (%) e.e. (%) Reference

(E)-Stilbene

(R,R)-1,2-

Diphenyl-1,2-

ethanediol

99 >99.5

(E)-β-

Methylstyrene

(1R,2R)-1-

Phenyl-1,2-

propanediol

97 93
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Table 3: Dihydroxylation of Trisubstituted Alkenes

Alkene Product Yield (%) e.e. (%) Reference

(E)-1-Phenyl-1-

propene

(1R,2S)-1-

Phenyl-1,2-

propanediol

90 90

α-Methylstyrene
(S)-1-Phenyl-1,2-

ethanediol
94 84

Table 4: Dihydroxylation of cis-Disubstituted Alkenes

Alkene Product Yield (%) e.e. (%) Reference

(Z)-Stilbene

(1S,2S)-1,2-

Diphenyl-1,2-

ethanediol

72 80

(Z)-1,2-Diphenyl-

1-propene

(1S,2S)-1,2-

Diphenyl-1,2-

propanediol

- 56

Note: Cis-disubstituted alkenes are generally poorer substrates for the Sharpless asymmetric

dihydroxylation, often resulting in lower enantioselectivities.

Visualizations
The following diagrams illustrate the key aspects of the Sharpless asymmetric dihydroxylation.
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Reaction Setup

Reaction Work-up & Purification

AD-mix-α
(DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, K₂OsO₂(OH)₄

Stir at 0 °C to RT
(6-24 h)

t-BuOH / H₂O (1:1)

Alkene Substrate

MsNH₂ (optional)

Quench with Na₂SO₃ Extract with Organic Solvent Purify by Chromatography Chiral Diol

Click to download full resolution via product page

Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation.
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Os(VIII)O₄-L*

[3+2] Cycloaddition

Alkene

Osmate(VI) Ester

Hydrolysis
(2 H₂O)

Chiral Diol

Os(VI)

Re-oxidation
(K₃Fe(CN)₆)

Click to download full resolution via product page

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Conclusion
The Sharpless asymmetric dihydroxylation using quinine-derived ligands, readily available in

the form of AD-mix-α, is a highly reliable and versatile method for the synthesis of chiral vicinal
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diols. The reaction exhibits high enantioselectivity for a broad range of olefin substrates and

proceeds under mild and convenient reaction conditions. The detailed protocols and

representative data provided in this application note serve as a practical guide for researchers

to successfully implement this powerful transformation in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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